molecular formula C14H12N2O3S B2658149 2-(methylsulfanyl)-N-(3-nitrophenyl)benzamide CAS No. 831253-04-4

2-(methylsulfanyl)-N-(3-nitrophenyl)benzamide

Cat. No.: B2658149
CAS No.: 831253-04-4
M. Wt: 288.32
InChI Key: QZJYKQRNIIEFFS-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-N-(3-nitrophenyl)benzamide is a substituted benzamide derivative characterized by a methylsulfanyl (-SMe) group at the ortho position of the benzoyl ring and a 3-nitrophenyl substituent on the amide nitrogen. The compound’s structure combines electron-withdrawing (nitro group) and electron-donating (methylsulfanyl) moieties, which influence its physicochemical and biological properties.

Properties

IUPAC Name

2-methylsulfanyl-N-(3-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-20-13-8-3-2-7-12(13)14(17)15-10-5-4-6-11(9-10)16(18)19/h2-9H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJYKQRNIIEFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501326492
Record name 2-methylsulfanyl-N-(3-nitrophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794550
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

831253-04-4
Record name 2-methylsulfanyl-N-(3-nitrophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-N-(3-nitrophenyl)benzamide typically involves the following steps:

    Thioether Formation: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol, such as methylthiol, in the presence of a base.

    Amidation: The final step involves the formation of the benzamide linkage through a reaction between the substituted benzoyl chloride and the amine group of the nitrophenyl derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-N-(3-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitro group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-(Methylsulfanyl)-N-(3-nitrophenyl)benzamide has potential applications in drug development due to its structural similarity to known bioactive compounds.

  • Antiviral Activity : Benzamide derivatives, including this compound, have shown promise as antiviral agents. For instance, related compounds have demonstrated efficacy against Hepatitis B virus by enhancing intracellular levels of APOBEC3G, an enzyme that inhibits viral replication.
  • Anticancer Potential : Studies have indicated that benzamide derivatives can inhibit cell proliferation in various cancer models. For example, compounds structurally similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines, showing significant inhibition .
  • Anti-inflammatory Effects : Certain benzamide compounds are known to exhibit anti-inflammatory properties, which could be beneficial for treating inflammatory conditions.

Biochemical Assays

The compound may serve as an important reagent in biochemical assays aimed at studying enzyme interactions or receptor binding mechanisms due to its ability to modulate biological activity through specific molecular interactions .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of benzamide derivatives similar to this compound:

CompoundIC50 (µM)Selectivity IndexTarget
IMB-05231.9958Hepatitis B virus
Lamivudine7.37>440Hepatitis B virus

Table 1: Antiviral activity comparison between IMB-0523 and Lamivudine against Hepatitis B virus.

In vitro studies indicate that derivatives like IMB-0523 exhibit potent anti-HBV activity with lower IC50 values compared to traditional antiviral drugs, highlighting their therapeutic potential.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-N-(3-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, while the methylsulfanyl group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights structural differences and shared features between 2-(methylsulfanyl)-N-(3-nitrophenyl)benzamide and related benzamide derivatives:

Compound Name Substituents on Benzamide Core Key Functional Groups Biological Activity/Applications Reference
This compound - 2-(Methylsulfanyl)
- N-(3-nitrophenyl)
-SMe, -NO₂ Potential anticancer/antimicrobial*
4-Nitro-N-(3-nitrophenyl)benzamide - 4-Nitro
- N-(3-nitrophenyl)
-NO₂ (para), -NO₂ (meta) Analytical derivative for lab courses
N-[2-(Benzoyloxy)ethyl]benzamide - N-[2-(Benzoyloxy)ethyl] -OCOPh, -NHCO Natural product (Litsea spp.)
4-(Methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide - 4-(Methylsulfanyl)
- N-(thiazolyl-pyridinyl)
-SMe, -thiazole, -pyridine Kinase inhibition (screening compound)
3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB) - 3,4,5-Trihydroxy
- N-(phenethyl)
-OH (x3), -NHCO Potent antioxidant

*Inferred from structural analogs with nitro and sulfanyl groups .

Physicochemical and Electronic Properties

  • In contrast, the methylsulfanyl group at the ortho position donates electrons via resonance, creating a polarized electronic environment .
  • Lipophilicity : The -SMe group increases lipophilicity compared to hydroxyl or methoxy analogs (e.g., THHEB ), which may improve membrane permeability. This property is critical for orally administered drugs like capmatinib (a c-Met inhibitor benzamide derivative) .

Crystallographic and Spectroscopic Data

  • Crystallography : Benzamides such as N-(2,2-diphenylethyl)-4-nitrobenzamide exhibit distinct packing patterns influenced by substituents . The title compound’s methylsulfanyl group may induce steric hindrance, altering crystal symmetry compared to nitro-only analogs.
  • Spectroscopy : IR and NMR data for similar compounds (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ) confirm amide C=O stretching (~1650 cm⁻¹) and aryl proton signals (δ 7.0–8.5 ppm). The -SMe group would show characteristic δ ~2.5 ppm (¹H NMR) and δ ~15 ppm (¹³C NMR) .

Computational and QSAR Insights

  • Docking Studies : AutoDock Vina predicts binding affinities for benzamide derivatives targeting enzymes like COX-2 or c-Met . The nitro group may form hydrogen bonds with catalytic residues, while -SMe enhances hydrophobic interactions.
  • QSAR Models: For 2-azetidinone benzamides, topological parameters (Balaban index, molecular connectivity) correlate with antimicrobial activity . These models could guide optimization of the title compound’s substituents.

Biological Activity

2-(Methylsulfanyl)-N-(3-nitrophenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Methylsulfanyl group : Contributes to the compound's lipophilicity and potential interactions with biological targets.
  • Nitrophenyl moiety : The presence of a nitro group may enhance biological activity through electron-withdrawing effects, influencing receptor binding.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Similar compounds have shown efficacy in inhibiting enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (hCA I and hCA II) at nanomolar concentrations .
  • Target Engagement : The compound may interact with specific receptors or enzymes, modulating their activity through binding interactions, as seen in related studies on benzamide derivatives.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of related benzamide derivatives. For instance:

  • Compounds with similar structures exhibited varying degrees of antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) ranged from 100 μg/mL to 400 μg/mL for certain derivatives, indicating moderate activity compared to standard antibiotics like chloramphenicol .

Anticancer Activity

The anticancer properties of benzamide derivatives have been documented, suggesting that modifications in the chemical structure can lead to enhanced cytotoxic effects against various cancer cell lines. Notably:

  • Certain derivatives demonstrated significant inhibition of cell proliferation in vitro, with IC50 values indicating potent activity against specific cancer types .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in several studies:

  • Acetylcholinesterase Inhibition : Some benzamide derivatives showed promising AChE inhibitory effects, which are crucial for developing treatments for neurodegenerative diseases like Alzheimer's .
  • Carbonic Anhydrase Inhibition : The compound's ability to inhibit hCA I and hCA II has been demonstrated, with Ki values indicating strong binding affinity .

Case Studies

  • Study on Antimicrobial Activity :
    • A series of benzamide derivatives were tested against various bacterial strains. The study revealed that compounds with electron-withdrawing groups exhibited improved antibacterial properties compared to those without these modifications .
  • Investigation of Anticancer Effects :
    • Research focused on the cytotoxicity of related compounds against breast cancer cell lines. Results indicated that specific substitutions on the benzamide scaffold led to enhanced antiproliferative effects, suggesting a structure-activity relationship that could be exploited for drug design .

Data Summary

The following table summarizes key findings regarding the biological activities of this compound and related compounds:

Biological ActivityRelated CompoundsObserved EffectsReference
AntimicrobialBenzamide DerivativesMIC 100–400 μg/mL
AnticancerVarious BenzamidesIC50 values indicating cytotoxicity
Enzyme InhibitionhCA I, hCA II, AChEKi values ranging from 4.07 nM to 34 nM

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